molecular formula C24H25N5O4S2 B15101822 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101822
M. Wt: 511.6 g/mol
InChI Key: YUAZDPICOKFHBP-CYVLTUHYSA-N
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Description

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the furan-2-ylmethyl and morpholin-4-ylpropyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thiazolidinone moiety can be reduced to form thiazolidine derivatives.

    Substitution: The morpholin-4-ylpropyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and thiazolidinone moieties are believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. It combines various structural motifs, notably a pyrido-pyrimidinone core and a thiazolidinone moiety, which are associated with diverse biological activities including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

Structural Features

This compound features:

  • Pyrido-pyrimidinone core : Known for its biological activity.
  • Thiazolidinone moiety : Commonly linked to various pharmacological effects.
  • Furan ring : Enhances reactivity and biological interaction potential.

Antiviral Activity

Research indicates that thiazolidinones can inhibit enzymes related to viral replication. The unique combination of functional groups in this compound may enhance its antiviral properties, making it a candidate for further studies in antiviral drug development.

Antitumor Activity

Thiazolidinone derivatives have shown cytotoxic effects against multiple cancer cell lines. The compound's structural features may provide it with the ability to inhibit cancer cell proliferation and induce apoptosis.

Anti-inflammatory Activity

The presence of specific functional groups allows for potential anti-inflammatory actions. Studies have suggested that thiazolidinones can modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound exhibits antimicrobial properties due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways. This activity is particularly relevant in the context of increasing antibiotic resistance.

Synthesis and Reactivity

The synthesis of the target compound involves multi-step organic reactions that allow for the precise construction of its complex structure. The thiazolidinone ring can undergo nucleophilic substitutions and cyclization reactions, while the furan moiety may participate in electrophilic aromatic substitutions.

Comparative Analysis

A comparison with structurally similar compounds reveals the unique biological activity profile of this compound:

Compound NameStructural FeaturesBiological Activity
5-Arylidene derivatives of rhodaninesThiazolidinone coreAntiviral, anticancer
5-(1H-Indol-3-ylmethylene)-4-oxo-thiazolidinonesIndole substitutionAntitumor, antimicrobial
Thiazolidine derivatives used in diabetes treatmentThiazolidinedione structureAntidiabetic

Case Studies

Recent studies have highlighted the effectiveness of thiazolidinone derivatives in treating various diseases:

  • Anticancer Studies : A series of derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
  • Antiviral Research : Compounds similar to the target molecule demonstrated significant inhibition of viral replication in vitro, suggesting a potential pathway for drug development against viral infections.
  • Anti-inflammatory Trials : Clinical trials indicated that thiazolidinone derivatives could effectively reduce markers of inflammation in patients with chronic inflammatory diseases.

Properties

Molecular Formula

C24H25N5O4S2

Molecular Weight

511.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H25N5O4S2/c30-22-18(15-19-23(31)29(24(34)35-19)16-17-5-3-12-33-17)21(26-20-6-1-2-9-28(20)22)25-7-4-8-27-10-13-32-14-11-27/h1-3,5-6,9,12,15,25H,4,7-8,10-11,13-14,16H2/b19-15-

InChI Key

YUAZDPICOKFHBP-CYVLTUHYSA-N

Isomeric SMILES

C1COCCN1CCCNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

C1COCCN1CCCNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

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